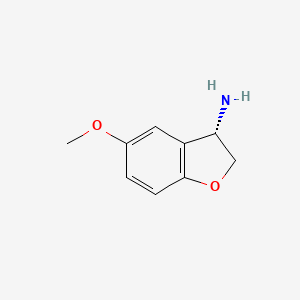

(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine

Description

(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS: 109926-36-5) is a chiral benzofuran derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It features a methoxy substituent at the 5-position of the benzofuran ring and an amine group at the 3-position of the dihydrofuran moiety. This compound is exclusively used in research settings, with applications in medicinal chemistry and drug discovery due to its structural similarity to bioactive molecules .

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(3S)-5-methoxy-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H11NO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |

InChI Key |

YIQKSSAVXLUIKV-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)OC[C@H]2N |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The ruthenium-catalyzed cyclization method is a streamlined approach for constructing the benzofuran core. This method employs ruthenium trichloride (RuCl₃) or its hydrates as catalysts, paired with sodium periodate (NaIO₄) as an oxidizing agent. The reaction proceeds via oxidative cyclization of allyl-substituted phenolic precursors.

Key Steps:

-

Oxidation of Allyl Groups : The allyl side chain on the phenolic precursor is oxidized to an aldehyde, facilitating intramolecular cyclization.

-

Cyclization : RuCl₃ catalyzes the formation of the dihydrobenzofuran ring via a concerted metal-mediated mechanism.

-

Reduction and Functionalization : Subsequent reduction of intermediate aldehydes and protection/deprotection steps yield the target amine.

Example Protocol (Patent CN102942542A):

-

Starting Material : 160 g of 2-hydroxy-3-(2-propenyl)-4-acetylamino-benzoic acid methyl ester.

-

Catalyst System : 6.2 g RuCl₃·H₂O and 7.2 g benzyltriethylammonium chloride.

-

Solvent : Ethyl acetate (1,142 mL).

-

Oxidizing Agent : 687 g NaIO₄ in 7,140 mL H₂O.

-

Conditions : 20–30°C, 1.5 hours.

-

Yield : 142 g of cyclized intermediate (88% theoretical yield).

Advantages and Limitations

-

Advantages : High conversion efficiency (>85%), minimal byproducts, and compatibility with industrial-scale production.

-

Limitations : Requires stringent control over oxygen and moisture levels.

Multi-Step Synthesis from p-Amino-m-Allyl Precursors

Synthetic Pathway

This method involves six sequential steps: oxidation, reduction, protection, substitution, cyclization, and hydrolysis.

Stepwise Analysis:

-

Oxidation : Allyl groups are converted to aldehydes using NaIO₄/RuCl₃.

-

Reduction : Aldehydes are reduced to hydroxyl groups via sodium borohydride (NaBH₄).

-

Protection : Hydroxyl groups are protected with acetyl or benzyl groups.

-

Substitution : Chlorination using N-chlorosuccinimide (NCS) introduces leaving groups.

-

Cyclization : RuCl₃ catalyzes ring closure.

-

Hydrolysis : Acidic or basic conditions remove protecting groups, yielding the free amine.

Critical Reaction Parameters:

Industrial Scalability

-

Cost Efficiency : Bulk reagents (e.g., NaIO₄, DMF) reduce production costs.

-

Throughput : Continuous flow systems enhance yield (≈1.2 kg/L reactor volume).

Asymmetric Synthesis and Enantiomeric Control

Catalytic Asymmetric Cyclization

Recent advances propose using chiral ruthenium complexes (e.g., Ru-BINAP) to induce enantioselectivity during cyclization. Theoretical yields for such methods exceed 70% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Catalyst | Steps | Yield | Stereochemical Control |

|---|---|---|---|---|

| Ruthenium Cyclization | RuCl₃/NaIO₄ | 3 | 85–88% | Limited |

| Multi-Step Synthesis | NCS/RuCl₃ | 6 | 55–70% | Requires resolution |

| Asymmetric Catalysis | Ru-BINAP | 4 | 70% ee | High |

Industrial Production Considerations

Solvent and Waste Management

Chemical Reactions Analysis

Types of Reactions: (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine serves as a building block for synthesizing more complex molecules and as a chiral ligand in asymmetric synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides or quinones.

- Reduction : Reduction can yield amines or alcohols.

- Substitution Reactions : The methoxy and amine groups can undergo nucleophilic or electrophilic substitutions.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and as a probe in biochemical assays. Its potential neuroprotective effects make it a candidate for exploring treatments for neurological disorders.

Medicine

The compound has promising therapeutic applications, particularly as a precursor for drug development targeting conditions such as neuropathic pain and inflammation. Notably, it has been investigated for its anti-inflammatory properties and its role as a selective cannabinoid receptor 2 agonist.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and serves as an intermediate in pharmaceutical synthesis.

The biological activity of this compound has been explored through various studies:

- Neuroprotective Effects : Research indicates that benzofuran derivatives can act as selective cannabinoid receptor 2 agonists, alleviating pain without central side effects.

- Inhibition of Nitric Oxide Production : Studies have shown that certain derivatives inhibit nitric oxide production in LPS-induced RAW 264.7 cells with IC50 values as low as 8.6 μM, indicating strong anti-inflammatory activity.

- Antitumor Activity : Investigations report significant inhibitory effects on cancer cell proliferation with promising selectivity profiles.

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxy at 5-position; Amine at 3-position | Potential neuroprotective and anti-inflammatory effects |

| 6-Bromo-4-methoxy-2,3-dihydrobenzofuran-3-amine | Bromine substitution | Exhibits anticancer properties |

| (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amines | Similar structure | Modulates neurotransmitter systems |

Case Studies and Research Findings

- Neuroprotective Studies : Research has demonstrated that benzofuran derivatives exhibit neuroprotective effects by modulating cannabinoid receptors.

- Anti-inflammatory Investigations : A study highlighted that benzofuran derivatives inhibited nitric oxide production in inflammatory models, showcasing their potential in treating inflammatory diseases.

- Antitumor Research : Compounds similar to this compound have shown significant antitumor activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways, such as neurotransmitter pathways, leading to physiological effects.

Comparison with Similar Compounds

Key Properties :

- Purity : >98% (as per GLPBIO’s quality control) .

- Solubility: Soluble in organic solvents (e.g., DMSO, ethanol); requires preparation of stock solutions at 10 mM concentration .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in aliquots to avoid freeze-thaw degradation .

Comparison with Structurally Similar Compounds

Stereoisomers: (R)-Enantiomer

The (R)-enantiomer (CAS: 1228561-06-5) shares the same molecular formula but exhibits distinct stereochemical properties. Enantiomeric differences can significantly impact biological activity, binding affinity, and metabolic pathways. For example, (R)-isomers may display altered receptor interactions compared to the (S)-form, making stereochemistry critical in drug design .

Halogen-Substituted Derivatives

Halogenation introduces electronegative groups that enhance molecular stability and bioavailability. Examples include:

Hydrochloride Salts

Protonation of the amine group improves water solubility and shelf life:

- 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 1199782-77-8): Molecular weight 201.65 g/mol (C₉H₁₂ClNO₂). This form is preferred for in vitro assays requiring aqueous solutions .

Functionalized Derivatives

- Ester derivatives: Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride (CAS: 2241594-22-7) introduces a carboxylate group for enhanced binding interactions .

Key Considerations

Biological Activity

(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a methoxy group at the 5-position and an amine group at the 3-position of the dihydrobenzofuran ring. Its molecular formula is , with a molecular weight of approximately 193.23 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Research indicates that this compound interacts with various receptors and enzymes within biological systems. Notably, it may modulate neurotransmitter pathways, which could influence mood regulation and neuroprotection. The compound's activity has been linked to:

- Neurotransmitter Modulation : It potentially affects serotonin and dopamine pathways, which are crucial for mood regulation.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit nitric oxide (NO) production in macrophages, indicating anti-inflammatory properties .

Anticancer Properties

Benzofuran derivatives have been extensively studied for their anticancer activities. For instance, compounds structurally related to this compound have shown significant growth inhibition against various cancer cell lines. A related compound demonstrated GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types . This suggests that this compound may possess similar anticancer properties.

Neuroprotective Effects

In models of neuropathic pain, benzofuran derivatives have shown promise as selective cannabinoid receptor 2 (CB2) agonists, which are known to alleviate pain without central side effects . This highlights the potential of this compound in pain management therapies.

Case Studies and Research Findings

- Inhibition of NO Production : A study highlighted that certain benzofuran derivatives inhibited NO production in LPS-induced RAW 264.7 cells with IC50 values as low as 8.6 μM, indicating strong anti-inflammatory activity .

- Antitumor Activity : Another investigation reported that compounds similar to this compound exhibited significant inhibitory effects on cancer cell proliferation with promising selectivity profiles .

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxy at 5-position; Amine at 3-position | Potential neuroprotective and anti-inflammatory effects |

| 6-Bromo-4-methoxy-2,3-dihydrobenzofuran-3-amine | Bromine substitution | Exhibits anticancer properties |

| (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amines | Similar structure | Modulates neurotransmitter systems |

Q & A

Q. Key Considerations :

- Purity (>95%) is critical for pharmacological studies; monitor by HPLC.

- Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

Basic: How can researchers characterize the stereochemical purity and structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- Chiral HPLC : Compare retention times with (R)-enantiomers (e.g., (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride) to confirm enantiopurity .

- NMR spectroscopy : Analyze coupling constants (e.g., J-values for diastereotopic protons) to verify the dihydrobenzofuran ring conformation .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₉H₁₁NO₂; theoretical 165.08 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve absolute configuration using hydrochloride salt crystals .

Q. Case Study :

- Fluorinated analogs : (S)-4-Fluoro derivatives show 2x higher binding affinity to serotonin receptors compared to non-fluorinated counterparts, attributed to electronegative effects .

Advanced: What computational strategies are effective for studying the interaction of this compound with biological targets?

Answer:

- Docking studies : Use the SMILES string

NC1COc2cc(OC)ccc12(from InChI data ) to model interactions with receptors like 5-HT₂A. - MD simulations : Assess conformational stability of the dihydrobenzofuran ring in aqueous vs. lipid bilayer environments .

- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values for methoxy vs. chloro groups) with activity .

Q. Validation :

- Compare computational results with experimental IC₅₀ values from radioligand binding assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?

Answer:

Discrepancies often arise from:

- Enantiomeric impurities : Verify chiral purity via HPLC; even 5% (R)-enantiomer contamination can skew receptor binding data .

- Assay conditions : Buffer pH (e.g., amine protonation state) and solvent (DMSO vs. saline) significantly impact measured activities .

- Metabolic interference : Use hepatocyte stability assays to rule out rapid degradation masking true activity .

Q. Mitigation Strategy :

- Replicate studies under standardized conditions (e.g., pH 7.4 PBS, <0.1% DMSO) and report enantiomeric excess (ee) .

Basic: What are the optimal storage and handling conditions for this compound?

Answer:

- Storage : Keep at 2–8°C under inert gas (Ar) in amber vials to prevent oxidation and photodegradation .

- Handling : Use gloveboxes for salt formation (e.g., HCl gas exposure) due to hygroscopicity .

- Safety : Follow GHS guidelines (H302, H315, H319) for amine handling; use fume hoods .

Advanced: What strategies optimize enantioselective synthesis to minimize racemization?

Answer:

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .

- Low-temperature reactions : Conduct steps below 0°C to suppress epimerization .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track enantiomeric ratios in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.